molecular formula C31H26F6N4O2 B581077 3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[(8alpha,9S)-cinchonan-9-ylaMino]-3-Cyclobutene-1,2-dione CAS No. 1256245-86-9

3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[(8alpha,9S)-cinchonan-9-ylaMino]-3-Cyclobutene-1,2-dione

Cat. No.: B581077
CAS No.: 1256245-86-9
M. Wt: 600.565
InChI Key: FWJUZWUOETZTNW-SEMUBUJISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[(8alpha,9S)-cinchonan-9-ylaMino]-3-Cyclobutene-1,2-dione is a highly potent and selective allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a critical negative regulator of the insulin and leptin signaling pathways, making it a prominent therapeutic target for type 2 diabetes and obesity . This compound functions by binding to a unique allosteric site on the enzyme, which induces a conformational change that non-competitively inhibits its activity, thereby enhancing and prolonging insulin receptor phosphorylation and downstream signaling. The cinchona alkaloid-derived structure of this inhibitor is key to its high affinity and selectivity for PTP1B over other phosphatases, minimizing off-target effects in cellular assays. Its primary research value lies in the dissection of insulin receptor signal transduction and the investigation of leptin resistance mechanisms. Researchers utilize this tool compound to explore novel treatment strategies for metabolic syndromes and to validate PTP1B as a target in various disease models, including cancer where PTP1B has been implicated in modulating oncogenic signaling pathways.

Properties

IUPAC Name

3-[3,5-bis(trifluoromethyl)anilino]-4-[[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26F6N4O2/c1-2-16-15-41-10-8-17(16)11-24(41)25(22-7-9-38-23-6-4-3-5-21(22)23)40-27-26(28(42)29(27)43)39-20-13-18(30(32,33)34)12-19(14-20)31(35,36)37/h2-7,9,12-14,16-17,24-25,39-40H,1,8,10-11,15H2/t16-,17-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJUZWUOETZTNW-SEMUBUJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC5=C(C(=O)C5=O)NC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@H](C3=CC=NC4=CC=CC=C34)NC5=C(C(=O)C5=O)NC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26F6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of (8α,9S)-Cinchonan-9-amine

The chiral amine is derived from cinchonidine via Hoffman degradation:

  • Quaternization : Cinchonidine is treated with methyl iodide in methanol to form the N-methyl quaternary ammonium salt.

  • Thermal decomposition : Heating the salt at 180–200°C under vacuum yields (8α,9S)-cinchonan-9-amine with >98% enantiomeric excess (e.e.).

Typical yield : 72–85% after recrystallization in ethanol/water.

Synthesis of Mono-aminated Squaramide Intermediate

Reagents :

  • Squaric acid dichloride (1.0 equiv)

  • 3,5-Bis(trifluoromethyl)aniline (1.1 equiv)

  • Triethylamine (2.5 equiv)

  • Anhydrous dichloromethane (DCM)

Procedure :

  • Dissolve squaric acid dichloride in DCM at 0°C under nitrogen.

  • Add 3,5-bis(trifluoromethyl)aniline dropwise over 30 minutes.

  • Stir for 4 hours at 0°C, then warm to room temperature (RT) for 12 hours.

  • Quench with ice water, extract with DCM, and dry over MgSO₄.

  • Purify via silica gel chromatography (hexane/ethyl acetate, 4:1).

Yield : 68–75%
Characterization :

  • 1H NMR^1\text{H NMR} (CDCl₃): δ 7.85 (s, 2H, Ar-H), 6.95 (s, 1H, Ar-H), 6.50 (br s, 1H, NH).

  • 19F NMR^{19}\text{F NMR}: δ −63.2 (s, CF₃).

Final Coupling with Cinchonan Amine

Reagents :

  • Mono-aminated intermediate (1.0 equiv)

  • (8α,9S)-Cinchonan-9-amine (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA, 3.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

Procedure :

  • Dissolve the intermediate and DIPEA in THF at −20°C.

  • Add cinchonan amine portionwise over 1 hour.

  • Stir at −20°C for 6 hours, then warm to RT for 24 hours.

  • Concentrate under reduced pressure and purify via flash chromatography (DCM/methanol, 20:1).

Yield : 55–62%
Critical parameters :

  • Temperature control (<−15°C) prevents epimerization of the cinchonan moiety.

  • Excess DIPEA ensures complete deprotonation of the amine.

Industrial-Scale Optimization

Continuous Flow Synthesis

To enhance scalability, key steps are adapted to flow chemistry:

ParameterBatch ProcessFlow Process
Reaction time24 hours2 hours
Temperature control±5°C±0.5°C
Yield55–62%70–75%

Advantages :

  • Improved heat dissipation mitigates decomposition risks.

  • Precise stoichiometric ratios reduce byproduct formation.

Purification Strategies

Recrystallization :

  • Solvent system: Ethyl acetate/hexane (1:3)

  • Purity: >99% (HPLC)

  • Recovery: 85–90%

Chiral chromatography :

  • Column: Chiralpak IA (250 mm × 4.6 mm)

  • Mobile phase: Hexane/isopropanol (90:10) + 0.1% diethylamine

  • Retention time: 12.3 minutes (target) vs. 14.1 minutes (diastereomer).

Analytical Validation

Spectroscopic Characterization

TechniqueKey Data
1H NMR^1\text{H NMR}δ 8.75 (d, J=4.8 Hz, quinoline-H)
19F NMR^{19}\text{F NMR}δ −63.5 (s, CF₃)
HRMS (ESI+)m/z 681.1892 [M+H]⁺ (calc. 681.1889)

Purity Assessment

MethodConditionsResult
HPLC (UV 254 nm)C18 column, MeOH/H₂O (70:30), 1 mL/min99.2% purity
Chiral SFCChiralpak AD-H, CO₂/MeOH (85:15)98.7% e.e.
ConditionDegradation PathwayHalf-Life
25°C, dry airOxidative decomposition>12 months
40°C/75% RHHydrolysis of squaramide6 weeks
Aqueous solution (pH 7)Solvolysis48 hours

Recommendations :

  • Store at −20°C under argon in amber vials.

  • Avoid prolonged exposure to solvents like DMSO.

Challenges and Mitigation

Stereochemical Integrity

Risk : Epimerization at C9 of the cinchonan moiety during amination.
Solution :

  • Conduct reactions below −15°C.

  • Use non-polar solvents (e.g., toluene) to stabilize the transition state.

Byproduct Formation

Common byproducts :

  • Bis-cinchonan squaramide (5–8% yield).

  • Hydrolyzed squaric acid derivatives (3–5%).
    Mitigation :

  • Strict stoichiometric control (1.2:1 amine:intermediate ratio).

  • Add molecular sieves (4Å) to scavenge moisture .

Chemical Reactions Analysis

Types of Reactions

3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[(8alpha,9S)-cinchonan-9-ylaMino]-3-Cyclobutene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinolinyl derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced anilino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the anilino and quinolinyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinyl derivatives, while reduction can produce anilino derivatives.

Scientific Research Applications

Anti-Cancer Activity

Preliminary studies suggest that this compound exhibits significant anti-cancer properties. It interacts with specific cellular targets involved in tumor growth and proliferation, making it a candidate for further development as an anti-cancer agent. The fluorinated groups may enhance its efficacy by improving its pharmacokinetic profiles.

The compound's unique structure allows it to potentially modulate various biological pathways. Its derivatives are being explored for their ability to act as enzyme inhibitors or receptor modulators, which could lead to new therapeutic strategies against diseases such as cancer and other proliferative disorders .

Synthesis and Derivatization

The synthesis of this compound typically involves multi-step organic synthesis techniques that require optimization to ensure high yields and purity. Each synthetic step can be tailored to produce analogs with potentially enhanced properties, broadening the scope of its applications in medicinal chemistry .

Catalysts

This compound is also being investigated for its potential use as a chiral catalyst in asymmetric synthesis. The presence of the cinchonan moiety provides a chiral environment that can facilitate enantioselective reactions, which are crucial in the synthesis of pharmaceuticals and fine chemicals .

Case Studies

  • Anti-Cancer Studies : A study examining the interaction of this compound with specific cancer cell lines showed promising results, indicating its potential as a lead compound for developing new anti-cancer therapies.
  • Catalytic Activity : Research into the use of this compound as a catalyst in organic reactions demonstrated enhanced selectivity and yield compared to traditional catalysts, highlighting its utility in synthetic chemistry.

Mechanism of Action

The mechanism of action of 3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[(8alpha,9S)-cinchonan-9-ylaMino]-3-Cyclobutene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The compound belongs to a family of cyclobutene-dione derivatives modified at the amino substituents. Below are structurally related analogues:

Compound Molecular Formula Molecular Weight (g/mol) Substituent Features CAS RN
Target compound C32H28F6N4O3 630.57 3,5-bis(trifluoromethyl)phenyl; (8α,9S)-cinchonan 1256245-84-7
3-[[3,5-bis(trifluoromethyl)phenyl]amino]-4-[(1S,2S)-2-(dimethylamino)-1,2-diphenylethyl]amino-3-cyclobutene-1,2-dione C28H23F6N3O2 547.5 3,5-bis(trifluoromethyl)phenyl; (1S,2S)-diphenylethyl-dimethylamine 1263205-97-5
3-[[3,5-bis(trifluoromethyl)phenyl]amino]-4-[(9R)-6′-methoxycinchonan-9-yl]amino-3-cyclobutene-1,2-dione C32H28F6N4O3 630.57 3,5-bis(trifluoromethyl)phenyl; (9R)-6′-methoxycinchonan 1256245-79-0
3-[[3,5-bis(trifluoromethyl)phenyl]amino]-4-[(1R,2R)-2-(dimethylamino)cyclohexyl]amino-3-cyclobutene-1,2-dione C22H22F6N4O2 512.43 3,5-bis(trifluoromethyl)phenyl; (1R,2R)-cyclohexyl-dimethylamine N/A

Comparative Physicochemical Properties

  • Lipophilicity (XLogP3): The analogue with a diphenylethyl-dimethylamine substituent (CAS 1263205-97-5) has an XLogP3 of 6.4 , indicating high hydrophobicity, likely due to the trifluoromethyl groups and aromatic rings . The target compound’s larger cinchonan substituent may further increase lipophilicity.
  • Hydrogen Bonding: All analogues share two hydrogen bond donors and 8–11 acceptors, suggesting similar solubility challenges .
  • Stereochemical Impact: The (8α,9S)-cinchonan configuration in the target compound contrasts with the (9R)-methoxycinchonan variant (CAS 1256245-79-0), which may alter binding affinity in chiral environments .

Biological Activity

3-[[3,5-bis(trifluoromethyl)phenyl]amino]-4-[(8alpha,9S)-cinchonan-9-ylamino]-3-cyclobutene-1,2-dione is a complex organic compound notable for its potential biological activities, particularly in the context of cancer research. This compound features a unique structure that includes a cyclobutene dione core and several functional groups that enhance its lipophilicity and biological interaction capabilities.

  • Molecular Formula : C32H30F6N4O3
  • Molecular Weight : 614.6 g/mol
  • CAS Number : 1352957-59-5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it may inhibit tumor cell proliferation by inducing apoptosis or causing cell cycle arrest. The presence of trifluoromethyl groups likely contributes to increased metabolic stability and bioavailability compared to non-fluorinated analogs .

In Vitro Studies

In vitro assays have demonstrated significant effects on cancer cell lines, where the compound exhibits cytotoxicity and inhibits cell viability. For instance:

  • Cell Lines Tested : Various cancer cell lines including breast and prostate cancer models.
  • Mechanisms Observed : Induction of apoptosis and inhibition of key signaling pathways related to tumor growth.

Table 1 summarizes key findings from in vitro studies:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10Apoptosis induction
PC-3 (Prostate)15Cell cycle arrest
A549 (Lung)12Inhibition of proliferation

Interaction Studies

Further studies utilizing techniques such as surface plasmon resonance (SPR) and fluorescence resonance energy transfer (FRET) have elucidated the binding affinities of this compound with various proteins involved in cancer progression. These studies indicate strong interactions with:

  • Kinases
  • Transcription factors

Case Studies

  • Anti-Cancer Activity : A study published in a peer-reviewed journal highlighted the efficacy of this compound against resistant cancer cell lines, demonstrating its potential as a novel therapeutic agent.
  • Combination Therapy : Research indicates that when used in combination with established chemotherapeutics, this compound enhances overall treatment efficacy while reducing side effects.

Q & A

Basic: What synthetic routes are reported for this compound, and how can reaction conditions be optimized for yield?

Answer:
The compound is synthesized via multi-step reactions involving trifluoromethylphenyl precursors (e.g., 3,5-bis(trifluoromethyl)phenylboronic acid or isocyanate derivatives) , coupled with cinchona alkaloid modifications . Key steps include:

  • Amine coupling : Optimize stoichiometry and solvent polarity (e.g., DMF or THF) to enhance nucleophilic substitution efficiency.
  • Cyclobutene-dione formation : Control temperature (<60°C) to prevent side reactions like ring-opening .
  • Catalytic optimization : Screen palladium or copper catalysts for cross-coupling steps .
    Yield improvements may involve microwave-assisted synthesis to reduce reaction times or flow chemistry for better heat dissipation .

Basic: What analytical techniques are most reliable for characterizing structural and stereochemical purity?

Answer:

  • X-ray crystallography : Resolves absolute configuration (e.g., 8α,9S-cinchonan stereochemistry) .
  • NMR spectroscopy : Use 19F^{19}\text{F}-NMR to confirm trifluoromethyl group integrity and 1H^{1}\text{H}-NMR for amine proton environments .
  • HPLC-MS : Pair with chiral columns (e.g., amylose-based) to separate enantiomers and quantify purity .
    Table: Comparative Analytical Methods
TechniqueApplicationSensitivity
X-rayStereochemistry<0.1 Å resolution
19F^{19}\text{F}-NMRCF3_3 group trackingppm-level detection
Chiral HPLCEnantiomeric excess>95% accuracy

Advanced: How can density functional theory (DFT) predict this compound’s reactivity in asymmetric catalysis?

Answer:
DFT simulations (e.g., using Gaussian or COMSOL Multiphysics) model:

  • Electronic properties : HOMO/LUMO energies to predict nucleophilic/electrophilic sites .
  • Transition states : Analyze steric effects from the cinchona moiety on enantioselectivity .
  • Solvent effects : Incorporate polarizable continuum models (PCM) to simulate solvent interactions .
    Validate computational results with kinetic isotope effects (KIE) or deuterium labeling experiments .

Advanced: What strategies resolve contradictions in spectroscopic vs. computational data for this compound?

Answer:

  • Cross-validation : Compare experimental 13C^{13}\text{C}-NMR shifts with computed isotropic shielding tensors .
  • Dynamic effects : Account for temperature-dependent conformational changes in simulations .
  • Crystallographic refinement : Re-examine X-ray data for disorder or solvent inclusion artifacts .
    Document discrepancies in error margins (e.g., ±0.5 ppm for NMR) and use Bayesian statistical models to weigh data reliability .

Advanced: How does the trifluoromethyl group influence this compound’s interaction with biological targets?

Answer:

  • Hydrophobicity : CF3_3 groups enhance membrane permeability (logP >3) .
  • Electron-withdrawing effects : Modulate binding affinity to enzymes (e.g., kinase inhibition via H-bond disruption) .
    Methodological approach :

Surface plasmon resonance (SPR) : Quantify binding kinetics.

Molecular docking : Align with protein active sites (e.g., using AutoDock Vina).

Mutagenesis studies : Replace CF3_3 with CH3_3 to isolate electronic vs. steric contributions .

Advanced: What experimental designs mitigate degradation during long-term stability studies?

Answer:

  • Accelerated stability testing : Expose samples to 40°C/75% RH for 6 months, monitoring via HPLC .
  • Light sensitivity : Use amber vials and UV/vis spectroscopy to track photodegradation products .
  • Oxidative protection : Add antioxidants (e.g., BHT) or store under argon .
    Contingency : If degradation exceeds 5%, reformulate with cyclodextrin encapsulation .

Advanced: How to integrate this compound into a broader theoretical framework for chiral catalysis?

Answer:

  • Mechanistic linkage : Align with Evans’ chiral auxiliary theory or Sharpless epoxidation models .
  • Kinetic profiling : Compare turnover frequencies (TOF) with cinchona-derived catalysts in literature .
  • Structure-activity relationships (SAR) : Correlate substituent effects (e.g., CF3_3 position) with enantiomeric ratios .
    Publish findings in Cheminformatics databases (e.g., PubChem) to support meta-analyses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.